molecular formula C12H22O5 B078128 1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide CAS No. 12262-58-7

1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide

Cat. No. B078128
CAS RN: 12262-58-7
M. Wt: 246.3 g/mol
InChI Key: UICXTANXZJJIBC-UHFFFAOYSA-N
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Description

1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide is a chemical compound involved in various chemical reactions and processes. Its significance lies in its interaction with proteins and its potential as a sensitizer in allergic contact dermatitis mechanisms (Lepoittevin & Karlberg, 1994).

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, reduction/oxidation, and photooxygenation. For example, synthesis of 4-styryl-substituted 2,3,8-trioxabicyclo[3.3.1]nonanes, peroxides with a core structure of a 1,2,4-trioxane ring, was conducted using multistep routes starting from aryl methyl ketones (Griesbeck et al., 2017).

Molecular Structure Analysis

Molecular structures of related hydroperoxides have been characterized using techniques such as NMR spectroscopy, with some compounds exhibiting complex structures like bicyclic peroxides (Mettke et al., 2022).

Chemical Reactions and Properties

1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide is involved in reactions such as autoxidation, forming products like hydroperoxides and epoxides. The compound is reactive under specific conditions, leading to the formation of various by-products (Hereijgers et al., 2011).

Physical Properties Analysis

Physical properties of hydroperoxides, including 1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide, are characterized by factors like stability under various conditions and reactivity with other chemicals. These properties are crucial in determining their applications in industrial and chemical processes (Pan et al., 1993).

Chemical Properties Analysis

The chemical properties of this compound are defined by its reactivity with other substances, such as oxygen and metals, leading to the formation of various products. These reactions are essential in understanding the compound's role in chemical synthesis and industrial applications (Ishii et al., 1978).

Scientific Research Applications

  • Analysis and Detection :

    • A study by Wang and Glaze (1998) developed a high-performance liquid chromatography procedure for the analysis of organic peroxides, including 1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide (Wang & Glaze, 1998).
    • Bächmann et al. (1992) presented methods for determining peroxy compounds, including 1-hydroxy hydroperoxides, using chemiluminescence, fluorescence, and GC/MS (Bächmann, Hauptmann, Polzer, & Schütz, 1992).
  • Interactions with Biological Systems :

    • Lepoittevin and Karlberg (1994) synthesized a model compound related to 1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide to study interactions with proteins, highlighting its allergenic potential (Lepoittevin & Karlberg, 1994).
    • Gebicki and Gebicki (1993) found that peroxides, including hydroperoxides, formed in amino acids and proteins when exposed to oxygen free radicals (Gebicki & Gebicki, 1993).
  • Chemical Reactions and Mechanisms :

  • Industrial Applications :

    • Hereijgers, Parton, and Weckhuysen (2011) discussed the use of cyclohexyl hydroperoxide in catalytic processes, specifically in the epoxidation of cyclohexene, an important industrial reaction (Hereijgers, Parton, & Weckhuysen, 2011).
  • Environmental Impact :

    • Hellpointner and Gäb (1989) highlighted the formation of organic peroxides, including hydroperoxides, in the atmosphere due to oxidation of hydrocarbons (Hellpointner & Gäb, 1989).

Safety And Hazards

1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide is classified as an organic peroxide, Type C, and has acute toxicity - Category 4, Oral, and Skin corrosion, Sub-category 1B . It may cause a fire when heated and is harmful if swallowed. It can cause severe skin burns and eye damage .

properties

IUPAC Name

1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol
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InChI

InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2
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InChI Key

UICXTANXZJJIBC-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)(O)OOC2(CCCCC2)OO
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Molecular Formula

C12H22O5
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
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Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
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DSSTOX Substance ID

DTXSID9058812
Record name Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]-
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Molecular Weight

246.30 g/mol
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Physical Description

Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline]
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
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Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
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Flash Point

315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F
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Solubility

OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents
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Density

1.05 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

0.00000071 [mmHg]
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Product Name

1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide

Color/Form

Grayish paste

CAS RN

12262-58-7, 78-18-2
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
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Record name 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol
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Record name 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE
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Melting Point

76-77 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide
Reactant of Route 2
1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide
Reactant of Route 3
1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide
Reactant of Route 4
1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide
Reactant of Route 5
Reactant of Route 5
1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide
Reactant of Route 6
Reactant of Route 6
1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide

Citations

For This Compound
1
Citations
W Cooper - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
1-Hydroxycyclohexyl 1-hydroperoxide decomposes when heated, giving free radicals, and the products formed are explicable by the mechanism proposed by George and Walsh (Trans…
Number of citations: 11 pubs.rsc.org

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